molecular formula C20H27N3O3 B1377968 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine CAS No. 1448259-61-7

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine

Cat. No. B1377968
CAS RN: 1448259-61-7
M. Wt: 357.4 g/mol
InChI Key: MOEMSIIKNRJPPI-UHFFFAOYSA-N
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Description

1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine, more commonly known as BIPH, is a synthetic compound with a wide range of applications in scientific research. It is capable of acting as a ligand in various biochemical processes, and has been studied for its potential in drug design, drug delivery, and as a catalyst in various chemical reactions.

Mechanism of Action

BIPH acts as a ligand in various biochemical processes. It binds to certain proteins and other molecules, forming a complex that can then be used to initiate or regulate certain biochemical processes. BIPH can also bind to and activate certain enzymes, which can then catalyze various biochemical reactions.
Biochemical and Physiological Effects
BIPH has been studied for its potential to affect various biochemical and physiological processes. It has been shown to be capable of binding to and activating certain enzymes, which can then catalyze various biochemical reactions. In addition, it has been shown to bind to certain proteins and other molecules, which can then be used to initiate or regulate certain biochemical processes.

Advantages and Limitations for Lab Experiments

BIPH has several advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to produce. In addition, it is highly soluble in water, making it easy to use in aqueous solutions. On the other hand, BIPH is relatively unstable and can degrade over time, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on BIPH. One potential direction is to further investigate its potential in drug design and drug delivery. Another potential direction is to explore its potential as a catalyst in various chemical reactions. Additionally, further research could be done to investigate its potential to affect various biochemical and physiological processes. Finally, more research could be done to explore the effects of different environmental conditions on BIPH, such as temperature and pH.

Scientific Research Applications

BIPH has been studied for its potential in drug design, drug delivery, and as a catalyst in various chemical reactions. In drug design, BIPH can be used to create new compounds with desired pharmacological properties. It can also be used as a drug delivery system, as it can be used to bind to and deliver drugs to specific target sites in the body. In addition, BIPH can be used as a catalyst in various chemical reactions, such as those involving peptides, carbohydrates, and proteins.

properties

IUPAC Name

tert-butyl 4-(1-benzylimidazol-4-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-19(2,3)26-18(24)23-11-9-20(25,10-12-23)17-14-22(15-21-17)13-16-7-5-4-6-8-16/h4-8,14-15,25H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEMSIIKNRJPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN(C=N2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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